molecular formula C16H19N5 B216104 N-cyclohexyl-1-methyl[1,2,4]triazolo[4,3-a]quinoxalin-4-amine

N-cyclohexyl-1-methyl[1,2,4]triazolo[4,3-a]quinoxalin-4-amine

Número de catálogo B216104
Peso molecular: 281.36 g/mol
Clave InChI: WQZGWZDCCDBDIL-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-cyclohexyl-1-methyl[1,2,4]triazolo[4,3-a]quinoxalin-4-amine, also known as CTQ, is a novel chemical compound that has gained significant attention in the scientific community due to its unique chemical structure and potential applications. CTQ is a triazoloquinoxaline derivative that has been synthesized using various methods, and its mechanism of action and physiological effects have been studied in detail.

Mecanismo De Acción

N-cyclohexyl-1-methyl[1,2,4]triazolo[4,3-a]quinoxalin-4-amine exhibits its pharmacological effects by selectively inhibiting the P2X7 receptor. The P2X7 receptor is a member of the P2X family of purinergic receptors, which are activated by extracellular ATP. The activation of the P2X7 receptor leads to the influx of calcium ions and the release of pro-inflammatory cytokines. N-cyclohexyl-1-methyl[1,2,4]triazolo[4,3-a]quinoxalin-4-amine has been shown to inhibit the activation of the P2X7 receptor by binding to the receptor's allosteric site, thereby preventing the influx of calcium ions and the release of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
N-cyclohexyl-1-methyl[1,2,4]triazolo[4,3-a]quinoxalin-4-amine has been shown to exhibit potent and selective inhibition of the P2X7 receptor, which could potentially lead to the development of novel therapeutics for various neurological disorders. N-cyclohexyl-1-methyl[1,2,4]triazolo[4,3-a]quinoxalin-4-amine has also been shown to exhibit anti-inflammatory effects by reducing the release of pro-inflammatory cytokines. Additionally, N-cyclohexyl-1-methyl[1,2,4]triazolo[4,3-a]quinoxalin-4-amine has been shown to exhibit anxiolytic effects in animal models, which could potentially lead to the development of novel anxiolytic drugs.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the main advantages of N-cyclohexyl-1-methyl[1,2,4]triazolo[4,3-a]quinoxalin-4-amine is its potent and selective inhibition of the P2X7 receptor, which could potentially lead to the development of novel therapeutics for various neurological disorders. Additionally, N-cyclohexyl-1-methyl[1,2,4]triazolo[4,3-a]quinoxalin-4-amine has been shown to exhibit anti-inflammatory and anxiolytic effects, which could also be useful in the development of novel therapeutics. However, one of the main limitations of N-cyclohexyl-1-methyl[1,2,4]triazolo[4,3-a]quinoxalin-4-amine is its relatively low solubility in water, which could make it difficult to use in certain experiments.

Direcciones Futuras

There are several future directions for the study of N-cyclohexyl-1-methyl[1,2,4]triazolo[4,3-a]quinoxalin-4-amine. One of the main directions is the development of novel therapeutics for various neurological disorders based on the inhibition of the P2X7 receptor. Additionally, the anxiolytic and anti-inflammatory effects of N-cyclohexyl-1-methyl[1,2,4]triazolo[4,3-a]quinoxalin-4-amine could also be further studied for the development of novel therapeutics. Another future direction is the study of the structure-activity relationship of N-cyclohexyl-1-methyl[1,2,4]triazolo[4,3-a]quinoxalin-4-amine and its analogs, which could potentially lead to the development of more potent and selective P2X7 receptor inhibitors. Overall, the study of N-cyclohexyl-1-methyl[1,2,4]triazolo[4,3-a]quinoxalin-4-amine has the potential to lead to the development of novel therapeutics for various neurological disorders.

Métodos De Síntesis

N-cyclohexyl-1-methyl[1,2,4]triazolo[4,3-a]quinoxalin-4-amine has been synthesized using various methods, including the reaction of 2,3-dichloroquinoxaline with cyclohexylamine, followed by the reaction of the resulting intermediate with 1-methyl-1H-1,2,4-triazole-3-amine. Another method involves the reaction of 2,3-dichloroquinoxaline with cyclohexylamine and 1-methyl-1H-1,2,4-triazole-3-amine in the presence of sodium hydride. The yield of N-cyclohexyl-1-methyl[1,2,4]triazolo[4,3-a]quinoxalin-4-amine obtained using these methods is relatively high, and the purity of the compound can be increased using various purification techniques.

Aplicaciones Científicas De Investigación

N-cyclohexyl-1-methyl[1,2,4]triazolo[4,3-a]quinoxalin-4-amine has been studied extensively for its potential applications in various scientific research fields. One of the main applications of N-cyclohexyl-1-methyl[1,2,4]triazolo[4,3-a]quinoxalin-4-amine is in the field of neuroscience, where it has been shown to exhibit potent and selective inhibition of the P2X7 receptor. The P2X7 receptor is a ligand-gated ion channel that plays a crucial role in various physiological processes, including inflammation, pain, and neurodegeneration. N-cyclohexyl-1-methyl[1,2,4]triazolo[4,3-a]quinoxalin-4-amine has been shown to inhibit the activation of the P2X7 receptor, which could potentially lead to the development of novel therapeutics for various neurological disorders.

Propiedades

Nombre del producto

N-cyclohexyl-1-methyl[1,2,4]triazolo[4,3-a]quinoxalin-4-amine

Fórmula molecular

C16H19N5

Peso molecular

281.36 g/mol

Nombre IUPAC

N-cyclohexyl-1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-amine

InChI

InChI=1S/C16H19N5/c1-11-19-20-16-15(17-12-7-3-2-4-8-12)18-13-9-5-6-10-14(13)21(11)16/h5-6,9-10,12H,2-4,7-8H2,1H3,(H,17,18)

Clave InChI

WQZGWZDCCDBDIL-UHFFFAOYSA-N

SMILES

CC1=NN=C2N1C3=CC=CC=C3N=C2NC4CCCCC4

SMILES canónico

CC1=NN=C2N1C3=CC=CC=C3N=C2NC4CCCCC4

Solubilidad

1.5 [ug/mL]

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.